6-Bromoisoquinoline-3-carboxamide
CAS No.:
Cat. No.: VC15927552
Molecular Formula: C10H7BrN2O
Molecular Weight: 251.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H7BrN2O |
---|---|
Molecular Weight | 251.08 g/mol |
IUPAC Name | 6-bromoisoquinoline-3-carboxamide |
Standard InChI | InChI=1S/C10H7BrN2O/c11-8-2-1-6-5-13-9(10(12)14)4-7(6)3-8/h1-5H,(H2,12,14) |
Standard InChI Key | NZXYZIJTMLYAFM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=CN=C(C=C2C=C1Br)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
6-Bromoisoquinoline-3-carboxamide belongs to the isoquinoline family, a class of bicyclic aromatic compounds structurally analogous to quinoline but with a fused benzene ring shifted to the 2-position. The compound’s systematic IUPAC name is 6-bromoisoquinoline-3-carboxamide, reflecting the bromine atom at position 6 and the carboxamide group at position 3. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 1823552-56-2 | |
Molecular Formula | C₁₀H₇BrN₂O | |
Molecular Weight | 251.08 g/mol | |
SMILES Notation | NC(=O)c1cc2cc(Br)ccc2cn1 | |
Canonical SMILES | C1=CC2=CN=C(C=C2C=C1Br)C(=O)N |
The planar isoquinoline core facilitates π-π stacking interactions with biological targets, while the bromine atom enhances electrophilicity and influences binding affinity. The carboxamide group (-CONH₂) introduces hydrogen-bonding capabilities critical for target engagement .
Physicochemical Properties and Stability
Experimental data on the compound’s physical properties remain limited, but computational predictions and analog comparisons provide provisional insights:
Property | Predicted Value | Basis |
---|---|---|
Melting Point | 210–215°C (decomposes) | Similar isoquinoline amides |
Solubility | DMSO >100 mM; H₂O <1 mg/mL | LogP ≈ 2.1 (calculated) |
pKa | 4.2 (carboxamide), 9.8 (Br) | Structural analogs |
The bromine atom increases molecular weight and lipophilicity compared to non-halogenated analogs, potentially enhancing membrane permeability. Stability studies recommend storage at 2–8°C under inert atmosphere to prevent debromination or amide hydrolysis .
Hazard Category | Precautionary Measures | Source |
---|---|---|
Skin Irritation | Wear nitrile gloves; avoid contact | |
Respiratory Sensitization | Use fume hood; N95 respirator | |
Environmental Toxicity | Dispose via hazardous waste |
Safety Data Sheets (SDS) for similar brominated isoquinolines recommend:
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P261: Avoid breathing dust/fume/gas
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes
Comparative Analysis with Structural Analogs
The carboxamide derivative exhibits distinct properties compared to related compounds:
The carboxamide’s hydrogen-bonding capacity contrasts with the carboxylic acid’s ionization potential, influencing target selectivity. Saturation of the isoquinoline ring (as in tetrahydro derivatives) reduces aromatic interactions but improves metabolic stability .
Recent Advances and Future Directions
Emerging applications in radiopharmaceuticals leverage bromine-76 (t₁/₂ = 16.2 h) for positron emission tomography (PET) imaging. Isotopic labeling of 6-bromoisoquinoline-3-carboxamide enables tracking of tumor-associated kinase activity in vivo, with preliminary murine studies showing 4.7% ID/g uptake in glioblastoma models .
Future research priorities include:
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ADMET Profiling: Systematic evaluation of absorption, distribution, and cytochrome P450 interactions.
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Crystallographic Studies: X-ray co-crystallization with target kinases to guide structure-based optimization.
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Prodrug Development: Masking the carboxamide as ester or imine derivatives to enhance bioavailability.
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